チオジガラクトシド

概要

説明

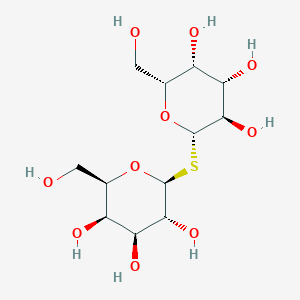

Thiodigalactoside is a compound belonging to the class of organic compounds known as thioglycosides. These are glycosides in which a sugar group is bonded through one carbon to another group via a sulfur-glycosidic bond. Thiodigalactoside is a disaccharide containing two hexose carbohydrates. It is known to target galectin-1, heat-labile enterotoxin B chain, neurocan core protein, and lactose permease .

科学的研究の応用

Thiodigalactoside has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Biology: In biological research, thiodigalactoside is used to study the interactions between galectin proteins and their ligands. It has been shown to inhibit the binding of galectin-1 and galectin-3 to their targets, making it a valuable tool for studying the role of these proteins in various biological processes .

Medicine: Thiodigalactoside has shown promise as a therapeutic agent in the treatment of cancer. It inhibits multiple cancer-enhancing activities of galectin-1, including immune cell dysregulation, angiogenesis, and protection against oxidative stress. This makes it a potential candidate for the development of anti-cancer drugs .

Industry: In the industrial sector, thiodigalactoside can be used in the development of new materials and products that require specific interactions with galectin proteins. Its ability to inhibit galectin-1 and galectin-3 makes it useful in various applications, including the development of diagnostic tools and therapeutic agents .

作用機序

Target of Action

Thiodigalactoside (TDG) is a small, non-metabolized drug that primarily targets galectin-1 . Galectin-1 is a β-galactoside binding protein with a highly conserved carbohydrate-recognition domain . It plays a crucial role in various biological processes, including cell proliferation, angiogenesis, cell adhesion, apoptosis, and mRNA processing . In addition to galectin-1, TDG also targets heat-labile enterotoxin b chain, neurocan core protein, and lactose permease .

Mode of Action

TDG interacts with its targets by inhibiting the multiple cancer-enhancing activities of galectin-1 . It suppresses tumor growth by concurrently blocking the effects of galectin-1 on immune cell dysregulation, angiogenesis, and protection against oxidative stress . In addition, TDG has been shown to fuel the anti-tumor immune response stimulated by a vaccine in vivo .

Biochemical Pathways

TDG affects several biochemical pathways related to galectin-1. Galectin-1 is involved in many biological processes such as cell proliferation, angiogenesis, cell adhesion, apoptosis, and mRNA processing . By inhibiting galectin-1, TDG disrupts these processes, leading to a reduction in tumor growth . Furthermore, galectin-1 is also important for tumor angiogenesis . TDG’s inhibition of galectin-1 can therefore disrupt angiogenesis, further suppressing tumor growth.

Pharmacokinetics

It is known that tdg is a non-metabolized drug More research is needed to fully understand the adme (absorption, distribution, metabolism, and excretion) properties of tdg .

Result of Action

The molecular and cellular effects of TDG’s action primarily involve the inhibition of galectin-1’s functions. This results in a reduction in immune cell dysregulation, angiogenesis, and protection against oxidative stress . These effects collectively lead to a suppression of tumor growth . Additionally, TDG has been shown to increase the expression of thermogenic proteins and reduce the expression of lipogenic proteins .

Action Environment

The action, efficacy, and stability of TDG can be influenced by various environmental factors. For instance, the presence of other molecules in the tumor microenvironment can affect the binding of TDG to its targets . Additionally, the physiological state of the body, such as the presence of inflammation or other diseases, can potentially influence the action of TDG . .

生化学分析

Biochemical Properties

Thiodigalactoside interacts with several biomolecules, most notably galectin-1 . Galectin-1 is a β-galactoside binding protein with a highly conserved carbohydrate-recognition domain . Thiodigalactoside, as a non-metabolised small drug, suppresses tumor growth by inhibiting the cancer-enhancing activities of galectin-1 .

Cellular Effects

Thiodigalactoside has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activities of galectin-1, which includes immune cell dysregulation, angiogenesis, and protection against oxidative stress .

Molecular Mechanism

At the molecular level, Thiodigalactoside exerts its effects by binding to galectin-1 and inhibiting its function . This inhibition disrupts the activities of galectin-1, leading to changes in gene expression and cellular processes .

Dosage Effects in Animal Models

In animal models, the effects of Thiodigalactoside vary with different dosages

Metabolic Pathways

Thiodigalactoside is involved in several metabolic pathways through its interaction with galectin-1

準備方法

Synthetic Routes and Reaction Conditions: Thiodigalactoside can be synthesized through various methods. One high-yielding synthetic route involves the use of a Payne rearrangement/azidation reaction cascade starting from inexpensive levoglucosan. This process leads to 3-azido-galactopyranose, which is then efficiently converted into thiodigalactoside in a few simple and practical steps .

Industrial Production Methods: Industrial production methods for thiodigalactoside are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions: Thiodigalactoside undergoes various chemical reactions, including substitution reactions. For instance, it can be modified with different aromatic substituents to create derivatives with enhanced binding affinities for specific targets .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of thiodigalactoside include bromomethylquinoline and stannylidene acetal. The reactions are typically carried out under optimized conditions to ensure high yields and purity of the final product .

Major Products Formed: The major products formed from the reactions involving thiodigalactoside are its derivatives, such as 3,3′-di-O-(quinoline-2-yl)methyl)-thiodigalactoside and other symmetric 3,3′-di-O-thiodigalactoside derivatives .

類似化合物との比較

- Disubstituted thiodigalactoside derivatives

- 3-triazolyl-1-thiogalactosides

- Galectin inhibitors with aromatic substituents

生物活性

Thiodigalactoside (TDG) is a carbohydrate derivative that has garnered attention for its potential biological activities, particularly in cancer research. This article explores the biological activity of TDG, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Overview of Thiodigalactoside

Thiodigalactoside is a non-metabolized small molecule that functions primarily as an inhibitor of galectin-1, a protein implicated in various pathological processes, including tumor progression and immune evasion. By inhibiting galectin-1, TDG disrupts several tumor-promoting activities, such as immune cell dysregulation and angiogenesis.

Inhibition of Galectin-1

TDG binds to galectin-1 with high affinity, blocking its interaction with glycoproteins involved in tumor growth and metastasis. This inhibition leads to:

- Increased Tumor-Infiltrating Lymphocytes (TILs) : TDG treatment has been shown to increase the levels of CD8+ T lymphocytes infiltrating tumors. In preclinical models using B16F10 melanoma and 4T1 breast cancer cells, TDG significantly enhanced immune cell infiltration into tumors while reducing tumor growth rates by approximately 2.2 to 3.4 times compared to controls .

- Reduced Angiogenesis : TDG inhibits the protective effects of galectin-1 on endothelial cells under oxidative stress conditions, leading to decreased angiogenesis. This was evidenced by reduced CD31+ endothelial cell content in treated tumors .

Case Studies

-

Preclinical Models

In studies involving murine models, TDG was administered via intratumoral injection every three days. The results demonstrated a dose-dependent reduction in tumor volume, highlighting the compound's efficacy in inhibiting tumor growth through immune modulation and angiogenesis suppression . -

Molecular Docking Studies

Recent research utilized molecular docking techniques to assess the binding affinities of various TDG derivatives with human galectin-3 (hGal-3). The findings indicated that certain derivatives exhibited binding affinities significantly higher than that of TDG itself, suggesting potential for developing more effective galectin inhibitors . -

Binding Modes with Human Galectins

X-ray crystallography and NMR spectroscopy revealed that TDG binds to multiple subsites within the carbohydrate-recognition domains of human galectins (specifically galectins-1 and -3). This dual binding mode enhances the understanding of how TDG can selectively inhibit these proteins, potentially leading to improved therapeutic agents for cancer treatment .

Data Table: Summary of Biological Activities

特性

CAS番号 |

51555-87-4 |

|---|---|

分子式 |

C12H22O10S |

分子量 |

358.36 g/mol |

IUPAC名 |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11+,12?/m1/s1 |

InChIキー |

SYKYBMOFPMXDRQ-VVLLKYQZSA-N |

SMILES |

C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

異性体SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

外観 |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

51555-87-4 |

同義語 |

galactopyranosyl 1-thio-beta-D-galactopyranoside galactopyranosyl-1-thiogalactopyranoside galactosyl-1-thio-beta-D-galactopyranoside galactosyl-beta-D-thiogalactosylpyranoside GalSGal GBTGP TDG cpd thiodigalactoside thiodigalactoside, (beta-D-Gal)-isomer thiodigalactoside, (beta-D-galactopyranosyl)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Thiodigalactoside primarily targets a family of proteins called galectins. [, , , , ] These proteins are characterized by their affinity for β-galactosides, and TDG acts as an inhibitor by competing for binding at the carbohydrate recognition domain (CRD) of galectins. [, , , , ]

A: TDG binding to galectins can disrupt a wide range of cellular processes, including apoptosis, angiogenesis, cell adhesion, and T-cell proliferation. [, , , , ] This is because galectins themselves are involved in regulating these processes, and their inhibition by TDG interferes with their normal function.

A: Studies have shown that TDG can inhibit galectin-1-mediated radiation-related lymphopenia and attenuate non-small cell lung cancer (NSCLC) radiation response. [] Additionally, TDG has been shown to suppress tumor growth by inhibiting galectin-1 and regulatory T cells in oral squamous cell carcinoma. [] In another study, TDG reduced diet-induced obesity in rats, at least in part, through the combined inhibition of galectin-1 and autophagy protein 5, leading to white fat browning. []

A: While TDG exhibits affinity for various galectins, research efforts have focused on developing derivatives with improved selectivity for specific subtypes. For instance, modifications at the C3 position of TDG have shown promise in enhancing selectivity and potency for certain galectins like galectin-3. [, ]

A: The molecular formula of thiodigalactoside is C12H22O10S. Its molecular weight is 358.37 g/mol. [, ]

A: Spectroscopic data for TDG and its derivatives is often reported in research articles, especially those focusing on the synthesis and characterization of novel inhibitors. Commonly reported data includes NMR (Nuclear Magnetic Resonance) and mass spectrometry data. [, , , , , ]

A: TDG demonstrates higher resistance to enzymatic hydrolysis compared to O-glycosides. [, ] This stability is particularly advantageous in biological systems where glycosidases are present.

ANone: TDG is not typically considered a catalyst and does not possess inherent catalytic properties. Its primary function lies in its ability to bind to and inhibit galectins, thereby modulating biological processes.

A: Computational methods, such as molecular docking and molecular dynamics simulations, have been instrumental in elucidating the binding modes of TDG and its derivatives with various galectins. [, , , , , ] These studies provide valuable insights into the structural features that govern affinity and selectivity, guiding the design of more potent and specific inhibitors.

A: Modifications to the TDG scaffold, particularly at the C3 position of the galactose moiety, significantly influence its binding affinity and selectivity for different galectins. [, , , , , ] For example, the introduction of aromatic substituents, especially those capable of forming Arg-arene interactions within the CRD, often results in increased affinity. [, , ] Furthermore, the size and nature of these substituents contribute to selectivity, as different galectin subtypes possess distinct binding site architectures. [, , ]

A: Researchers are actively exploring strategies such as multivalent presentation and conjugation to carrier molecules like albumin or HPMA (N-(2-hydroxypropyl)methacrylamide) to improve the pharmacological properties of TDG derivatives. [, , ] These approaches aim to enhance binding avidity, increase circulation time, and improve the pharmacokinetic profile of the inhibitors.

A: Research on the pharmacokinetic properties of TDG and its analogs is an active area of investigation. One study demonstrated that optimization of galectin-3 specificity and physicochemical parameters for a series of disubstituted monogalactosides led to compounds with oral bioavailability. []

A: The efficacy of TDG and its derivatives is evaluated using a variety of in vitro and in vivo models. Cell-based assays are employed to assess the impact of these compounds on cell adhesion, migration, proliferation, and apoptosis. [, , , , ] Animal models, particularly rodent models, are utilized to investigate the effects of TDG treatment on tumor growth, metastasis, fibrosis, and metabolic disorders like obesity. [, , , , ]

ANone: Information regarding resistance mechanisms specific to TDG and its analogs is limited at this stage of research.

ANone: While TDG is generally considered non-toxic, detailed toxicological studies are still underway, particularly for novel derivatives. Preclinical studies in animal models are crucial for evaluating potential adverse effects and establishing a comprehensive safety profile.

A: Targeted drug delivery strategies, such as nanoparticle-based delivery systems or antibody-drug conjugates, are being explored to enhance the specificity and efficacy of TDG derivatives. [] These approaches aim to deliver the inhibitors specifically to tumor cells or tissues with high galectin expression, minimizing off-target effects.

A: Research on biomarkers that could predict the efficacy of TDG-based therapies or monitor treatment response is ongoing. One study identified galectin-1 as a potential negative biomarker for immune checkpoint blockade (ICB) efficacy and used a galectin-1-targeted PET radiotracer to predict tumor responses. []

A: A range of analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, are employed for the characterization, quantification, and quality control of TDG and its derivatives. []

ANone: The dissolution rate and solubility of TDG derivatives in various media are important considerations for their formulation and bioavailability. Research on optimizing these properties, particularly for oral and other non-invasive routes of administration, is ongoing.

A: Validation of analytical methods used to characterize and quantify TDG and its analogs follows established guidelines to ensure accuracy, precision, specificity, linearity, and robustness of the analytical data. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。